1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene: is an organosilicon compound characterized by the presence of bromine atoms and triisopropylsiloxymethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of triisopropylsiloxymethyl groups. One common method involves the bromination of 1,4-dimethylbenzene to form 1,4-dibromo-2,5-dimethylbenzene, which is then reacted with triisopropylsiloxymethyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Chemistry: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is used as a building block in organic synthesis, particularly in the preparation of more complex organosilicon compounds
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s potential as a precursor for bioactive molecules is of interest. Researchers may explore its use in the synthesis of compounds with potential therapeutic properties.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is primarily related to its ability to participate in chemical reactions. The bromine atoms and triisopropylsiloxymethyl groups can interact with various molecular targets, facilitating the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reactions and the reagents used.
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
Comparison: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is unique due to the presence of triisopropylsiloxymethyl groups, which impart distinct steric and electronic properties
Properties
CAS No. |
920966-74-1 |
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Molecular Formula |
C26H48Br2O2Si2 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
[2,5-dibromo-4-[tri(propan-2-yl)silyloxymethyl]phenyl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H48Br2O2Si2/c1-17(2)31(18(3)4,19(5)6)29-15-23-13-26(28)24(14-25(23)27)16-30-32(20(7)8,21(9)10)22(11)12/h13-14,17-22H,15-16H2,1-12H3 |
InChI Key |
NHOWBYVOTZRTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=C(C=C1Br)CO[Si](C(C)C)(C(C)C)C(C)C)Br |
Origin of Product |
United States |
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